molecular formula C12H11FN2OS B14610980 2-Amino-5-(4-fluorophenyl)-N-methylthiophene-3-carboxamide CAS No. 61019-20-3

2-Amino-5-(4-fluorophenyl)-N-methylthiophene-3-carboxamide

Cat. No.: B14610980
CAS No.: 61019-20-3
M. Wt: 250.29 g/mol
InChI Key: CBUCWWMCUPEKON-UHFFFAOYSA-N
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Description

2-Amino-5-(4-fluorophenyl)-N-methylthiophene-3-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-fluorophenyl)-N-methylthiophene-3-carboxamide typically involves the reaction of 4-fluoroaniline with a thiophene derivative under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to reduce the use of hazardous reagents and solvents, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-fluorophenyl)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-Amino-5-(4-fluorophenyl)-N-methylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-fluorophenyl)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-N-methylthiophene-3-carboxamide
  • 2-Amino-5-(4-bromophenyl)-N-methylthiophene-3-carboxamide
  • 2-Amino-5-(4-methylphenyl)-N-methylthiophene-3-carboxamide

Uniqueness

2-Amino-5-(4-fluorophenyl)-N-methylthiophene-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

CAS No.

61019-20-3

Molecular Formula

C12H11FN2OS

Molecular Weight

250.29 g/mol

IUPAC Name

2-amino-5-(4-fluorophenyl)-N-methylthiophene-3-carboxamide

InChI

InChI=1S/C12H11FN2OS/c1-15-12(16)9-6-10(17-11(9)14)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3,(H,15,16)

InChI Key

CBUCWWMCUPEKON-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(SC(=C1)C2=CC=C(C=C2)F)N

Origin of Product

United States

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